molecular formula C14H16F2N2O2 B11844020 [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate

[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate

Cat. No.: B11844020
M. Wt: 282.29 g/mol
InChI Key: WCXWCTJJYPQSJB-NBVRZTHBSA-N
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Description

[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluorophenyl group and an acetate moiety. Its unique structure makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate typically involves the condensation of 2,4-difluorobenzaldehyde with piperidine, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product. The reaction can be represented as follows:

  • Condensation Reaction

      Reactants: 2,4-difluorobenzaldehyde and piperidine

      Conditions: Room temperature, acidic or basic catalyst

      Product: [(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amine

  • Acetylation Reaction

      Reactants: [(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amine and acetic anhydride

      Conditions: Elevated temperature, presence of a base

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate can be compared with other similar compounds, such as:

    [(E)-[(2,4-dichlorophenyl)-piperidin-4-ylmethylidene]amino] acetate: Similar structure but with chlorine substituents instead of fluorine.

    [(E)-[(2,4-dimethylphenyl)-piperidin-4-ylmethylidene]amino] acetate: Similar structure but with methyl substituents instead of fluorine.

The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H16F2N2O2

Molecular Weight

282.29 g/mol

IUPAC Name

[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate

InChI

InChI=1S/C14H16F2N2O2/c1-9(19)20-18-14(10-4-6-17-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8,10,17H,4-7H2,1H3/b18-14+

InChI Key

WCXWCTJJYPQSJB-NBVRZTHBSA-N

Isomeric SMILES

CC(=O)O/N=C(\C1CCNCC1)/C2=C(C=C(C=C2)F)F

Canonical SMILES

CC(=O)ON=C(C1CCNCC1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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